ヒドロキシファスジル塩酸塩

概要

説明

HA 1100 塩酸塩は、ヒドロキシファスジル塩酸塩としても知られており、Rho-associated protein kinase(ROCK)の強力な阻害剤です。これは、ファスジル塩酸塩の細胞透過性のある活性代謝物です。 この化合物は、ROCK1およびROCK2を、それぞれIC50値0.73μMおよび0.72μMで、選択的、ATP競合的、可逆的に阻害することで知られています .

科学的研究の応用

HA 1100 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a ROCK inhibitor in various chemical studies.

Biology: Employed in cell biology research to study cell signaling pathways and cytoskeletal dynamics.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, stroke, and other cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .

作用機序

HA 1100 塩酸塩は、ROCK1およびROCK2を阻害することで効果を発揮します。この阻害は、細胞収縮、運動性、増殖、アポトーシスを含むさまざまな細胞プロセスの調節につながります。 この化合物は、内皮型一酸化窒素合成酵素(eNOS)mRNAレベルを増加させ、一酸化窒素(NO)の産生を刺激し、血管拡張作用に貢献します .

生化学分析

Biochemical Properties

Hydroxyfasudil Hydrochloride interacts with several biomolecules, including the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, and Rho-associated protein kinase 1 . It inhibits these enzymes, thereby playing a significant role in biochemical reactions .

Cellular Effects

Hydroxyfasudil Hydrochloride has been shown to have a significant impact on various types of cells and cellular processes . It has been found to prevent motor neuron cell death induced by SOD1G93A . Moreover, it has been shown to suppress both the increase in ROCK activity and phosphorylated phosphatase and tensin homologue deleted on chromosome 10 (PTEN), and the reduction in phosphorylated Akt induced by SOD1G93A .

Molecular Mechanism

The molecular mechanism of Hydroxyfasudil Hydrochloride involves its action as a selective RhoA/ Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Hydroxyfasudil Hydrochloride induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydroxyfasudil Hydrochloride has shown changes in its effects over time . After oral administration, fasudil concentrations in blood were mostly very low . The maximal concentrations of Hydroxyfasudil Hydrochloride in blood were similar after oral and IV treatment .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxyfasudil Hydrochloride vary with different dosages . Fasudil treated animals showed reduced myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, improved systolic and diastolic functions, and increased degree of decline in the ST-segment .

Metabolic Pathways

It is known that it interacts with several enzymes and cofactors .

Transport and Distribution

It is known that it interacts with several transporters or binding proteins .

Subcellular Localization

It is known that it interacts with several compartments or organelles .

準備方法

合成経路と反応条件

HA 1100 塩酸塩の合成には、ファスジル塩酸塩の水酸化が含まれます。このプロセスには、通常、目的の水酸化を達成するために特定の試薬と条件を使用することが含まれます。 詳細な合成経路と反応条件は、製造業者によって所有され、多くの場合、製造業者によって異なります .

工業生産方法

HA 1100 塩酸塩の工業生産は、高純度と収率を確保するために厳しいプロトコルに従います。このプロセスには、大規模な化学合成、精製、および結晶化のステップが含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために特定の条件で保管されます .

化学反応の分析

反応の種類

HA 1100 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 対応する還元型に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱ヒドロキシル化形態を生成する可能性があります .

科学研究への応用

HA 1100 塩酸塩は、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化学研究でROCK阻害剤として使用されます。

生物学: 細胞シグナル伝達経路と細胞骨格の力学を研究するために、細胞生物学研究で使用されます。

医学: 高血圧、脳卒中、その他の心臓血管疾患などの疾患における潜在的な治療効果について調査されています。

類似化合物との比較

類似化合物

ファスジル塩酸塩: HA 1100 塩酸塩の親化合物であり、ROCK阻害剤でもあります。

Y-27632: ROCK1およびROCK2に対する同様の阻害効果を持つ、もう1つのよく知られたROCK阻害剤です。

GSK429286A: さまざまな研究で使用されている選択的ROCK阻害剤

独自性

HA 1100 塩酸塩は、ROCK阻害剤としての高い選択性と効力により独自性があります。 細胞への透過能力と可逆的な阻害により、研究および潜在的な治療応用における貴重なツールとなっています .

特性

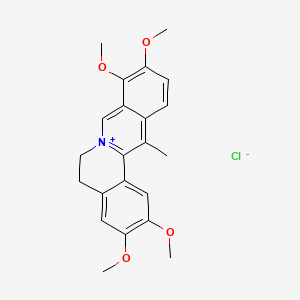

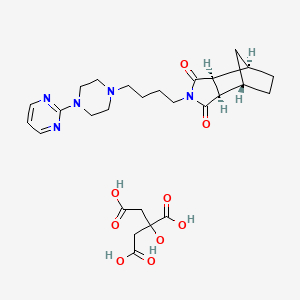

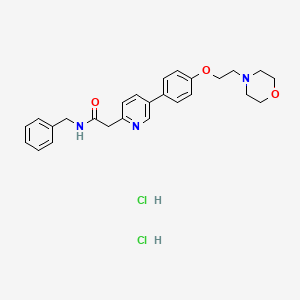

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFOUVDVJGNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463911 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155558-32-0 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyfasudil monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)